1,6-Heptadiene

Catalog No.
S1539868
CAS No.
3070-53-9
M.F
C7H12
M. Wt
96.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Heptadiene

CAS Number

3070-53-9

Product Name

1,6-Heptadiene

IUPAC Name

hepta-1,6-diene

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

InChI

InChI=1S/C7H12/c1-3-5-7-6-4-2/h3-4H,1-2,5-7H2

InChI Key

GEAWFZNTIFJMHR-UHFFFAOYSA-N

SMILES

C=CCCCC=C

Solubility

4.58e-04 M

Canonical SMILES

C=CCCCC=C

Monomer for Polymer Synthesis

One of the prominent applications of 1,6-Heptadiene lies in its role as a reactive monomer for polymer synthesis. Its double bonds readily participate in polymerization reactions, allowing the formation of various polymers with specific properties.

  • Scandium-Catalyzed Cyclopolymerization

    Research has shown that 1,6-heptadiene undergoes a highly controlled cyclopolymerization process when catalyzed by scandium. This method offers precise control over the polymer's microstructure, leading to the development of polymers with specific functionalities ().

  • Copolymerization

    1,6-Heptadiene can be copolymerized with other monomers like sulfur dioxide or styrene and ethylene. These copolymers exhibit interesting structures containing unique ring systems, expanding the possibilities for material design (, https://www.benchchem.com/).

Diels-Alder Reactions

1,6-Heptadiene serves as a valuable diene in Diels-Alder reactions, a fundamental organic synthesis technique. Its conjugated double bond system readily reacts with dienophiles (compounds containing a double bond and an electron-withdrawing group) to form cyclic compounds. This versatility allows for the synthesis of complex molecules with various functionalities ().

Studying Nucleic Acid Interactions

Scientists have also utilized 1,6-heptadiene derivatives to investigate the interactions between nucleic acid bases. By incorporating these derivatives into synthetic molecules, researchers can gain insights into the stereospecific processes involved in nucleic acid folding and polymerization, furthering our understanding of these crucial biological processes ().

1,6-Heptadiene is an organic compound with the molecular formula C7H12C_7H_{12}. It is classified as a diene due to the presence of two double bonds located at the first and sixth carbon atoms in its carbon chain. This compound is a colorless liquid at room temperature and possesses a characteristic odor. The structural representation of 1,6-heptadiene can be illustrated as follows:

text
H2C=CH-CH2-CH2-CH=CH-CH3

1,6-Heptadiene is notable for its reactivity and ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis and industrial applications.

  • Flammability: Flammable liquid with a low flash point (around -1 °C).
  • Health hazards: Inhalation of vapors may cause irritation of the respiratory tract. Prolonged or repeated exposure may cause skin irritation or dermatitis.
  • Storage and handling: Requires storage in a cool, well-ventilated area away from heat, ignition sources, and oxidizing agents. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling.
, including:

  • Electrophilic Additions: The double bonds in 1,6-heptadiene can react with electrophiles to form various adducts. For instance, reactions with halogens or hydrogen halides can lead to the formation of haloalkanes.
  • Diels-Alder Reactions: As a diene, 1,6-heptadiene can engage in Diels-Alder reactions with dienophiles to generate cyclohexene derivatives.
  • Polymerization: Under certain conditions, 1,6-heptadiene can polymerize to form polyheptadienes, which are useful in producing synthetic rubber.

1,6-Heptadiene can be synthesized through several methods:

  • Dehydrohalogenation: This method involves the elimination of hydrogen halides from halogenated hydrocarbons.
  • Alkylation of Acetylene: A more complex route includes the alkylation of acetylene with appropriate alkyl halides under basic conditions.
  • Isomerization of Other Dienes: It can also be produced via the isomerization of other diene compounds.

1,6-Heptadiene finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Production: Its polymerization leads to materials used in rubber manufacturing and other polymer-based products.
  • Flavor and Fragrance Industry: Due to its odor profile, it may be utilized in the formulation of fragrances.

Interaction studies involving 1,6-heptadiene have primarily focused on its reactivity with other chemical species rather than biological interactions. Notably, research has shown that substitution at the double bond positions significantly affects the product distribution in reactions with perfluoroalkyl compounds . Such studies are crucial for understanding how 1,6-heptadiene can be effectively utilized in synthetic pathways.

Several compounds share structural similarities with 1,6-heptadiene. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
1,3-HexadieneC6H10C_6H_{10}Contains double bonds at positions 1 and 3.
1,5-HexadieneC6H10C_6H_{10}Contains double bonds at positions 1 and 5.
2,4-HexadieneC6H10C_6H_{10}Double bonds at positions 2 and 4; more stable than 1,6-heptadiene.
CyclohexeneC6H10C_6H_{10}A cyclic compound that is less reactive than linear dienes.

Uniqueness of 1,6-Heptadiene: The unique positioning of its double bonds allows for specific reactivity patterns not observed in other similar compounds. Its ability to undergo Diels-Alder reactions makes it particularly valuable in synthetic organic chemistry.

XLogP3

3

Melting Point

-129.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

3070-53-9

Wikipedia

1,6-heptadiene

General Manufacturing Information

1,6-Heptadiene: INACTIVE

Dates

Modify: 2023-08-15

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